molecular formula C7H3BrN2OS B1375072 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1071224-34-4

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Cat. No.: B1375072
CAS No.: 1071224-34-4
M. Wt: 243.08 g/mol
InChI Key: VPDPNJVAWKCZEH-UHFFFAOYSA-N
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Description

“7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde” is a chemical compound that has been used in various scientific research . It is a building block for realizing highly efficient luminophores covering the deep-red and NIR region .


Synthesis Analysis

The compound can be synthesized through a Suzuki coupling reaction of 7-bromobenzo[c][1,2,5] thiadiazole-4-carbaldehyde and (4-(bis(4-methoxyphenyl) amino)phenyl)boronic acid . Another method involves the synthesis of 7-bromo-benzo [c] [1,2,5]thiadiazole-4-carbaldehyde from 4-BroMo-7- (dibroMoMethyl)benzo [c] [1,2,5]thiadiazole .


Molecular Structure Analysis

The molecular structure of the compound is complex. The structure of a similar compound, (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile, was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .


Chemical Reactions Analysis

The compound has been used in the formation of the hybridized local and charge-transfer (HLCT) state and substantial C-H N/O interactions contribute to a fast radiative decay rate and a slow nonradiative decay rate .


Physical and Chemical Properties Analysis

The compound is a yellow crystalline solid at room temperature with a melting point of 210-212°C. It is insoluble in water, but soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.

Scientific Research Applications

Synthesis of Photovoltaic Materials

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde and its derivatives are significant in synthesizing dyes and photovoltaic materials. A study highlighted the synthesis of bromoderivatives of benzofused 1,2,5-thiadiazoles, crucial for designing effective photovoltaic materials (Chmovzh, Alekhina, Kudryashev, & Rakitin, 2022). These compounds show potential in applications like dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs).

Organic Synthesis and Structural Studies

In organic chemistry, these compounds are used in various reactions to synthesize new organic materials. For example, the reaction of 1,2,3-thiadiazole-4-carbaldehyde with 3-aminobenzo-15-crown-5 involves complex rearrangements, leading to novel compounds suitable for extracting α-amino acids from aqueous phases (Prokhorova et al., 2010). These synthesis processes provide insights into the structural and functional properties of such heterocyclic compounds.

Nucleophilic Substitution Reactions

Bromobenzo derivatives are involved in nucleophilic substitution reactions leading to a variety of substituted derivatives. These reactions demonstrate the chemical versatility and reactivity of these compounds, which can be harnessed for creating a wide range of chemical entities (Mataka et al., 1992).

Synthesis of Antimicrobial Agents

In the pharmaceutical domain, these compounds are precursors in synthesizing heterocyclic rings with potential antimicrobial activities. The synthesis of such derivatives involves complex reactions, indicating their role in developing new pharmaceutical compounds (Bayrak et al., 2009).

Antioxidant Studies

This compound derivatives have been evaluated for their antioxidant properties, showing potential in therapeutic applications. The synthesis and characterization of these derivatives provide a foundation for further studies in their biological activities (Nikhila, Batakurki, & Yallur, 2020).

Mechanism of Action

The compound has been used in donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Future Directions

The compound has significant potential for future research and applications. It has been used in the development of high-efficiency and low-cost organic fluorescent materials . It has also been used in the design of a novel building block for realizing highly efficient luminophores covering the deep-red and NIR region .

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPNJVAWKCZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071224-34-4
Record name 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (7-bromo-benzo[1,2,5]thiadiazol-4-yl)-methanol (20.22 g) (Example I2) in dichloromethane (185 ml) was added manganese(IV) oxide (71.7 g). The suspension was stirred at ambient temperature for 16 hours. The reaction mixture was filtered through a plug of Celite®. The filtrate was concentrated to give 7-bromo-benzo[1,2,5]thiadiazole-4-carbaldehyde (16.65 g) as an orange solid. 1H-NMR (400 MHz, CDCl3): 10.74 (s, 1H), 8.11-8.05 (m, 2H) ppm.
Name
(7-bromo-benzo[1,2,5]thiadiazol-4-yl)-methanol
Quantity
20.22 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step Two
Quantity
71.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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